(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a cyano group, methoxy groups, and a pentoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and amines, followed by the introduction of the cyano group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy and pentoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features may enable it to modulate biological targets involved in diseases, making it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano group and methoxy groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(3-methoxy-4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
- (E)-2-cyano-3-(3-methoxy-4-butoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
- (E)-2-cyano-3-(3-methoxy-4-hexyloxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups and structural features. The presence of the pentoxy group distinguishes it from similar compounds with shorter or longer alkoxy chains. This unique structure can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-8-13-29-21-12-11-17(15-22(21)28-3)14-18(16-24)23(26)25-19-9-6-7-10-20(19)27-2/h6-7,9-12,14-15H,4-5,8,13H2,1-3H3,(H,25,26)/b18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNOWTDCGWDGHZ-NBVRZTHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.